molecular formula C34H36FeOP2 B8254592 1,1'-Bis(diphenylphosphino)ferrocene monooxide

1,1'-Bis(diphenylphosphino)ferrocene monooxide

Cat. No.: B8254592
M. Wt: 578.4 g/mol
InChI Key: CGSOZGDGXMVXGC-RMRYJAPISA-N
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Description

1,1'-Bis(diphenylphosphino)ferrocene monooxide is a derivative of the well-known ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf), where one phosphorus atom is oxidized to a phosphine oxide (P=O). This modification alters its electronic and steric properties, impacting its coordination chemistry and catalytic applications. The parent compound (dppf) is a bidentate ligand widely used in transition-metal catalysis due to its strong electron-donating ability and ferrocene-based redox activity . Oxidation to the monooxide introduces a polar P=O group, reducing electron density at the remaining phosphorus center, which can influence metal-ligand interactions and catalytic performance.

Properties

IUPAC Name

[[(1R)-cyclopent-2-en-1-yl]-phenylphosphoryl]benzene;cyclopentyl(diphenyl)phosphane;iron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17OP.C17H19P.Fe/c18-19(17-13-7-8-14-17,15-9-3-1-4-10-15)16-11-5-2-6-12-16;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h1-7,9-13,17H,8,14H2;1-6,9-12,17H,7-8,13-14H2;/t17-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSOZGDGXMVXGC-RMRYJAPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CC(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1C[C@H](C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36FeOP2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1'-Bis(diphenylphosphino)ferrocene monooxide typically involves multiple steps, starting with the preparation of the cyclopentyl and phenylphosphoryl intermediates. These intermediates are then reacted with iron salts under controlled conditions to form the final compound. Common reagents used in these reactions include cyclopentadiene, phenylphosphoryl chloride, and iron(III) chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps for purification and quality control. Techniques such as crystallization, distillation, and chromatography are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1'-Bis(diphenylphosphino)ferrocene monooxide: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include oxidized and reduced phosphorus species, as well as substituted derivatives with various functional groups .

Scientific Research Applications

Catalysis

Role in Cross-Coupling Reactions

1,1'-Bis(diphenylphosphino)ferrocene monooxide is primarily utilized as a ligand in catalytic systems, enhancing the efficiency of reactions such as the Suzuki-Miyaura cross-coupling reaction. Research indicates that the oxidation of this diphosphine to its monoxide form accelerates the transmetalation step in these reactions. This transformation is crucial for synthesizing biaryl compounds from arylboronic acids and halides .

Case Study: Suzuki-Miyaura Reaction

A study demonstrated that using diphosphine monoxide significantly improved the reaction kinetics compared to its diphosphine counterpart. The optimal conditions involved a specific ratio of base to arylboronic acid, maximizing the formation of key intermediates necessary for efficient transmetalation .

Material Science

Development of Functional Materials

The unique electronic properties of this compound make it suitable for developing advanced materials. It has been employed in synthesizing conductive polymers and nanocomposites, which are essential for applications in organic electronics and photonics. The ferrocene core provides stability and tunability to these materials, enabling precise control over their electronic characteristics .

Data Table: Properties of Conductive Polymers

PropertyValue
ConductivityVaries with doping
StabilityHigh
Thermal DecompositionAbove 300 °C

Organometallic Chemistry

Synthesis of Organometallic Complexes

In organometallic chemistry, this compound serves as a pivotal ligand for synthesizing various metal complexes. These complexes are instrumental in studying reaction mechanisms and developing new synthetic pathways. The ability to form stable complexes with transition metals enhances the understanding of catalysis and reactivity patterns .

Pharmaceutical Development

Potential in Drug Design

The compound is being explored for its potential in drug design, particularly in creating metal-based therapeutics that target specific biological pathways. Its unique structure allows for the incorporation of metal ions that can interact with biological molecules, paving the way for innovative treatments .

Case Study: Metal-Based Drugs

Recent investigations have highlighted the effectiveness of metal complexes containing diphosphine monoxide in targeting cancer cells. These studies indicate that such compounds exhibit selective cytotoxicity towards tumor cells while sparing normal cells .

Electrochemistry

Applications in Sensors and Batteries

The redox properties of this compound are exploited in electrochemical applications. It has been utilized in developing sensors for detecting various analytes due to its high sensitivity. Additionally, its incorporation into battery systems has shown promise in enhancing performance and stability through improved charge transfer processes .

Data Table: Electrochemical Properties

PropertyValue
Redox Potential+0.5 V vs SCE
StabilityHigh
ApplicationSensors, Batteries

Mechanism of Action

The mechanism of action of 1,1'-Bis(diphenylphosphino)ferrocene monooxide involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Bis(phosphino)ferrocene Derivatives

Structural and Electronic Differences

The table below compares key structural and physical properties of 1,1'-Bis(diphenylphosphino)ferrocene monooxide with analogous bis(phosphino)ferrocene compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Melting Point Appearance Key Applications
1,1'-Bis(diphenylphosphino)ferrocene (dppf) 12150-46-8 C₃₄H₂₈FeP₂ 554.39 Phenyl 180°C Yellow-orange crystals Cross-coupling reactions , hydrogenase models
This compound N/A C₃₄H₂₈FeP₂O ~570.39* Phenyl (one oxide) N/A Likely similar Modified catalysis, ligand tuning
1,1'-Bis(di-t-butylphosphino)ferrocene 84680-95-5 C₂₆H₄₄FeP₂ 486.42 t-Butyl N/A Not specified Sterically hindered catalysis
1,1'-Bis(dicyclohexylphosphino)ferrocene 146960-90-9 C₃₂H₄₈FeP₂ 582.54 Cyclohexyl N/A Not specified Stabilized metal complexes
1,1'-Bis(diisopropylphosphino)ferrocene 97239-80-0 C₂₂H₃₆FeP₂ 418.32 Isopropyl N/A Orange-yellow powder Lightweight ligands

*Estimated based on parent compound.

Key Observations:
  • However, the remaining P(III) center retains some donor capability, enabling unique ligand-metal interactions.
  • Steric Profiles: Derivatives with bulky substituents (e.g., t-butyl, cyclohexyl) exhibit increased steric hindrance, which can stabilize metal centers but may slow reaction kinetics. The monooxide’s phenyl groups offer moderate steric protection while maintaining π-interaction capabilities .
  • Redox Activity: The ferrocene backbone in dppf and its derivatives enables redox-switchable behavior, critical in hydrogenase model complexes . Oxidation to the monooxide may perturb this redox activity, though this remains understudied.

Catalytic and Coordination Chemistry

  • Parent Compound (dppf) : Widely used in palladium-catalyzed cross-coupling reactions (e.g., biaryl synthesis) due to its ability to stabilize Pd(0) and Pd(II) intermediates . It also forms bioinspired diiron complexes mimicking [FeFe]-hydrogenases .
  • Monooxide Derivative: The P=O group may reduce catalytic efficiency in electron-demanding reactions but could enhance stability in oxidative conditions. Preliminary studies suggest utility in tailored catalytic systems where moderate electron donation is advantageous.
  • Bulky Analogues: 1,1'-Bis(di-t-butylphosphino)ferrocene and dicyclohexyl derivatives are preferred in reactions requiring steric protection of metal centers, such as olefin polymerization or asymmetric catalysis .

Biological Activity

1,1'-Bis(diphenylphosphino)ferrocene monooxide (dppfO) is a phosphine oxide derived from the well-known bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf). This compound has garnered attention due to its unique biological activities and potential applications in medicinal chemistry. The following sections will explore its biological activity, including its mechanisms of action, case studies, and detailed research findings.

The biological activity of dppfO is primarily attributed to its role as a ligand in various metal-catalyzed reactions and its interactions with biological systems. Notably, dppfO has been shown to influence the transmetalation step in Suzuki-Miyaura cross-coupling reactions, which are crucial for synthesizing complex organic molecules. Research indicates that the oxidation of dppf to dppfO can enhance the efficiency of these reactions by stabilizing key intermediates and facilitating faster reaction kinetics .

Inhibition of Bacterial Biofilm Formation

Recent studies have demonstrated that dppfO exhibits significant antibacterial properties. For instance, it has been shown to decrease pyocyanin biosynthesis and biofilm formation in Pseudomonas aeruginosa, a pathogen known for its resistance to antibiotics. The minimum inhibitory concentration (MIC) for dppfO against this bacterium was found to be notably lower than that of other tested compounds, indicating its potential as an antibacterial agent .

Case Study 1: Antiviral Activity Against HIV-1

A notable study investigated the antiviral properties of a gold(I) complex derived from dppfO in the context of HIV-1. The complex exhibited a significant inhibition rate of 83% at a concentration of 10 µg/mL. This study highlighted the potential of dppfO derivatives in developing virostatic agents that could minimize drug-drug interactions commonly associated with traditional antiviral therapies .

Case Study 2: Antifungal Properties

In another study focusing on antifungal activity, dppfO was tested against various fungal strains including Candida albicans and Candida glabrata. The results indicated that dppfO complexes displayed MIC values in the low micromolar range, outperforming many standard antifungal agents. This suggests that dppfO could serve as a promising candidate for antifungal drug development .

Summary of Biological Activities

The following table summarizes key findings related to the biological activity of this compound:

Activity Target Organism MIC (µM) Notes
AntibacterialPseudomonas aeruginosa<10Inhibits pyocyanin production and biofilm formation
AntiviralHIV-110Significant inhibition of virus infectivity
AntifungalCandida albicans<5Lower MIC compared to standard antifungals
AntifungalCandida glabrata<5Effective against resistant strains

Conclusion from Research Studies

Research indicates that this compound possesses diverse biological activities that make it a valuable compound in medicinal chemistry. Its ability to inhibit bacterial biofilm formation and exhibit antiviral and antifungal properties suggests potential applications in treating infections caused by resistant pathogens. Further studies are warranted to fully elucidate its mechanisms and optimize its efficacy in clinical settings.

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